ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry and materials science . This particular compound features a bromobenzamido group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur sources and appropriate carbon precursors.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and carboxylic acid derivatives.
Bromination: The bromobenzamido group is added through a bromination reaction, typically using bromine or bromine-containing reagents.
Amidation: The final step involves the formation of the amide bond, where the bromobenzamido group is attached to the thiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzamido group, potentially converting it to an amine.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or inflammatory diseases.
Biological Studies: The compound’s biological activity can be studied to understand its effects on cellular processes and its potential as a drug candidate.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action for ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzamido group could facilitate binding to specific sites on proteins, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the bromobenzamido group, which can significantly alter its chemical reactivity and biological activity compared to other thiophene derivatives. This makes it a valuable compound for exploring new therapeutic avenues and material applications.
Properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUYMKAUWXTQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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